Rebaudioside F

Description

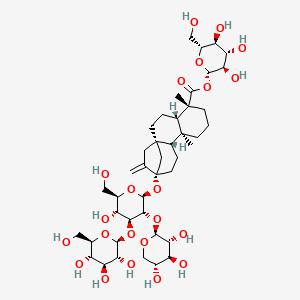

from Stevia rebaudiana; structure in first source

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68O22/c1-17-11-42-9-5-22-40(2,7-4-8-41(22,3)39(57)64-37-32(56)29(53)26(50)20(13-45)60-37)23(42)6-10-43(17,16-42)65-38-34(63-35-30(54)24(48)18(47)15-58-35)33(27(51)21(14-46)61-38)62-36-31(55)28(52)25(49)19(12-44)59-36/h18-38,44-56H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28+,29+,30-,31-,32-,33+,34-,35+,36+,37+,38+,40-,41-,42-,43+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLAUKAHEAUVFE-AVBZULRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019862 | |

| Record name | Rebaudioside F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

937.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438045-89-7 | |

| Record name | Rebaudioside F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438045-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438045897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBAUDIOSIDE F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JYN4KSY90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Rebaudioside F from Stevia rebaudiana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebaudioside F is a minor steviol glycoside found in the leaves of Stevia rebaudiana. While not as abundant as Rebaudioside A or Stevioside, its unique glycosylation pattern contributes to the overall sweetness profile of stevia extracts and makes it a molecule of interest for the food and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for extraction and purification, quantitative data, and a visualization of the biosynthetic pathway, designed to serve as a valuable resource for researchers and professionals in the field.

Introduction

Stevia rebaudiana Bertoni, a perennial shrub of the Asteraceae family, is renowned for its production of intensely sweet diterpenoid glycosides, known as steviol glycosides. These non-caloric sweeteners have gained significant attention as sugar substitutes. While Stevioside and Rebaudioside A are the most abundant and well-studied steviol glycosides, a variety of minor glycosides, including this compound, are also present in the leaves of the plant[1]. This compound contributes to the overall taste profile and understanding its properties and isolation is crucial for the development of next-generation natural sweeteners.

The sweet diterpenoid glycoside, this compound, was first isolated from the leaves of a high Rebaudioside C producing line of Stevia rebaudiana, and its structure was established through chemical and spectral studies[2]. This guide details the scientific journey from its discovery to its isolation and characterization.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its targeted isolation and analysis.

| Property | Value | Reference |

| Molecular Formula | C₄₃H₆₈O₂₂ | Biosynth |

| Molecular Weight | 936.99 g/mol | Biosynth |

| CAS Number | 438045-89-7 | Biosynth |

| Appearance | White crystalline powder | General knowledge |

| Solubility | Soluble in water and aqueous alcohol solutions | General knowledge |

Experimental Protocols

General Extraction of Steviol Glycosides from Stevia rebaudiana Leaves

This protocol outlines a general method for the initial extraction of a mixture of steviol glycosides, including this compound, from dried stevia leaves.

Materials:

-

Dried and powdered Stevia rebaudiana leaves

-

Water (HPLC grade)

-

Ethanol or Methanol (analytical grade)

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Maceration: Mix the powdered stevia leaves with water or an ethanol-water mixture (e.g., 70% ethanol) in a solid-to-liquid ratio of 1:10 (w/v).

-

Extraction: Heat the mixture to 50-60°C and stir for 1-2 hours to facilitate the extraction of steviol glycosides.

-

Filtration: Cool the mixture to room temperature and filter through a Buchner funnel to separate the leaf debris from the crude extract.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent, yielding a crude steviol glycoside extract.

Purification of this compound using Column Chromatography

This protocol describes a generalized column chromatography method for the separation of this compound from the crude extract. Optimization of the mobile phase gradient is crucial for achieving high purity.

Materials:

-

Crude steviol glycoside extract

-

Silica gel (60-120 mesh) or a suitable macroporous adsorbent resin (e.g., Amberlite XAD series)

-

Solvents for mobile phase (e.g., chloroform, methanol, acetonitrile, water)

-

Chromatography column

-

Fraction collector

Procedure:

-

Column Packing: Prepare a slurry of the selected stationary phase (e.g., silica gel) in the initial mobile phase solvent and pack it into the chromatography column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Begin elution with a non-polar solvent system (e.g., chloroform:methanol, 95:5 v/v) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., methanol)[3][4]. The specific gradient will need to be optimized based on the separation observed.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Monitoring: Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator.

Crystallization of this compound

This final purification step aims to obtain high-purity crystalline this compound.

Materials:

-

Concentrated this compound fraction

-

Crystallization solvent (e.g., aqueous ethanol or aqueous methanol)

Procedure:

-

Dissolution: Dissolve the concentrated this compound fraction in a minimal amount of a hot crystallization solvent (e.g., 80% methanol).

-

Cooling: Slowly cool the solution to room temperature and then transfer to a refrigerator (4°C) to induce crystallization.

-

Filtration: Collect the formed crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to obtain pure this compound.

Analytical Characterization

Accurate identification and quantification of this compound are essential. The following are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the analysis of steviol glycosides.

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | General knowledge |

| Mobile Phase | Acetonitrile and water (with or without a buffer like phosphate or acetate) | General knowledge |

| Elution | Isocratic or gradient | General knowledge |

| Flow Rate | 0.8 - 1.2 mL/min | General knowledge |

| Detection | UV at 210 nm | General knowledge |

| Temperature | 25-40°C | General knowledge |

Typical Retention Time: The retention time of this compound will vary depending on the specific HPLC conditions. It is crucial to run a certified reference standard for accurate identification.

Mass Spectrometry (MS)

Coupled with liquid chromatography (LC-MS), mass spectrometry provides molecular weight and fragmentation data, confirming the identity of this compound.

| Parameter | Typical Observation |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| Parent Ion [M-H]⁻ | m/z 935.4 |

| Fragmentation | Loss of glucose units and other characteristic fragments |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the complete structural elucidation of this compound, confirming the connectivity of the steviol backbone and the arrangement of the sugar moieties.

Biosynthesis of this compound

The biosynthesis of steviol glycosides, including this compound, is a complex enzymatic process occurring in the leaves of Stevia rebaudiana. The pathway starts from the diterpenoid precursor geranylgeranyl diphosphate (GGDP) and involves a series of cyclization, oxidation, and glycosylation steps catalyzed by specific enzymes, primarily UDP-glycosyltransferases (UGTs)[5]. The formation of this compound involves the specific addition of glucose and xylose units to the steviol backbone.

References

Physicochemical Properties of Rebaudioside F: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside F is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant.[1] As a member of the steviol glycoside family, it is a natural, non-caloric sweetener. Its molecular structure consists of a central steviol aglycone backbone to which four sugar moieties are attached.[2] Understanding the physicochemical properties of this compound is crucial for its application in the food, beverage, and pharmaceutical industries, particularly in formulation development, quality control, and stability assessment. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a comparative analysis with other major steviol glycosides.

Core Physicochemical Properties

This compound is a white to off-white, crystalline powder.[3] Its fundamental properties are summarized in the table below. While specific experimental data for some properties of this compound are limited in publicly available literature, data for the closely related and well-studied steviol glycosides, Rebaudioside A and Stevioside, are included for comparative purposes.

| Property | This compound | Rebaudioside A (for comparison) | Stevioside (for comparison) |

| Molecular Formula | C₄₃H₆₈O₂₂[4] | C₄₄H₇₀O₂₃[5] | C₃₈H₆₀O₁₈ |

| Molecular Weight | 936.99 g/mol [6] | 967.01 g/mol [5] | 804.87 g/mol |

| CAS Number | 438045-89-7[4] | 58543-16-1 | 57817-89-7 |

| Appearance | White to off-white powder[3] | White crystalline powder | White to light yellow crystalline powder |

| Melting Point | Data not available | 242-244 °C[5] | 196-198 °C |

| Solubility | Soluble in DMSO[7] | Poorly soluble in water and ethanol[8][9] | Poorly soluble in water |

| Optical Rotation | Data not available | Data not available | -39.3° (c=5.7, water) |

| Taste Profile | Sweet | Sweet with a clean taste | Sweet with a slightly bitter aftertaste |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound. The following sections provide protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary method for the identification and quantification of this compound. A reversed-phase HPLC method is commonly employed.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a column oven.[10]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 10 mmol/L sodium phosphate buffer, pH 2.6). A typical isocratic mixture is 32:68 (v/v) acetonitrile:buffer.[10]

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 40-60 °C.[10]

-

Detection: UV detection at 210 nm.[10]

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound standard or sample in the mobile phase or a suitable solvent like methanol.[10]

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Quantification: Generate a calibration curve using a series of this compound standards of known concentrations. The concentration of this compound in a sample is determined by comparing its peak area to the calibration curve.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are utilized.[13]

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent, such as pyridine-d₅ or methanol-d₄.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard ¹H spectrum to observe the proton signals.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe the carbon signals.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning the glycosidic linkages.

-

-

-

Data Analysis: The chemical shifts (δ) and coupling constants (J) are analyzed to assign all proton and carbon signals to the molecular structure of this compound.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C43H68O22 | CID 72941817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS 438045-89-7 | this compound [phytopurify.com]

- 5. Rebaudioside A | C44H70O23 | CID 6918840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 438045-89-7 | OR44889 | Biosynth [biosynth.com]

- 7. This compound supplier | CAS 438045-89-7 | AOBIOUS [aobious.com]

- 8. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]

- 9. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]

- 10. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]

- 11. scispace.com [scispace.com]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. researchgate.net [researchgate.net]

- 14. NMR Spectral Analysis and Hydrolysis Studies of Rebaudioside N, a Minor Steviol Glycoside of Stevia rebaudiana Bertoni [scirp.org]

The Enigmatic Sweetness: A Technical Guide to the Natural Occurrence and Concentration of Rebaudioside F in Stevia rebaudiana

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence and concentration of Rebaudioside F, a minor steviol glycoside found in the leaves of Stevia rebaudiana. While less abundant than its major counterparts, Rebaudioside A and Stevioside, this compound contributes to the overall sweetness profile and is of increasing interest to researchers and product developers for its unique taste characteristics. This document provides a comprehensive overview of its concentration in stevia leaves, detailed experimental protocols for its analysis, and a visualization of its biosynthetic origins.

Natural Occurrence and Concentration

This compound is one of the many diterpene glycosides that impart the characteristic sweet taste to the leaves of Stevia rebaudiana.[1] Its concentration, however, is considerably lower than that of the major steviol glycosides and exhibits significant variability depending on the stevia cultivar, growing conditions, and the analytical methods employed for quantification.

One study has reported a concentration of up to 2.7% of the total steviol glycosides in the leaves of a specific Stevia rebaudiana variety.[2] However, it is crucial to note that other studies analyzing different genotypes have not detected this compound, highlighting the considerable chemical diversity within the Stevia genus.[3] The inconsistency in reported concentrations underscores the need for cultivar-specific analysis when evaluating the potential for commercial extraction of this compound.

Quantitative Data Summary

| Steviol Glycoside | Concentration (% of Total Steviol Glycosides in Leaves) | Plant Variety/Cultivar | Reference |

| This compound | up to 2.7% | Not specified | [2] |

| This compound | Not Detected | Not specified | [3] |

Experimental Protocols

The accurate quantification of this compound necessitates robust extraction and analytical methodologies. The following protocols are generalized from established methods for the analysis of steviol glycosides and can be adapted for the specific quantification of this compound.

Extraction of Steviol Glycosides from Stevia Leaves

A common and environmentally friendly method for the extraction of steviol glycosides is Pressurized Hot Water Extraction (PHWE).[4][5][6]

Objective: To extract a broad range of steviol glycosides, including this compound, from dried stevia leaves.

Materials and Equipment:

-

Dried and finely powdered Stevia rebaudiana leaves

-

Deionized water

-

Pressurized Hot Water Extractor

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Sample Preparation: Weigh a known amount of dried, powdered stevia leaves.

-

Extraction:

-

Place the powdered leaves into the extraction vessel of the PHWE system.

-

Set the extraction parameters. Typical conditions include:

-

Temperature: 100-120°C

-

Pressure: 1.33 - 1.99 bar

-

Extraction Time: 10 - 30 minutes

-

-

Pump deionized water through the vessel at a constant flow rate.

-

-

Filtration: Collect the aqueous extract and filter it to remove any solid plant material.

-

Concentration: Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the bulk of the water.

-

Drying: Lyophilize (freeze-dry) the concentrated extract to obtain a crude powder of mixed steviol glycosides.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV detection is a standard method for the separation and quantification of individual steviol glycosides.[7][8]

Objective: To separate and quantify this compound in a crude stevia extract.

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound analytical standard

-

Crude stevia extract

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Phosphoric acid or other suitable buffer components

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture). Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Dissolve a known weight of the crude stevia extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water) is typically used. The exact gradient will need to be optimized for the specific column and instrument. A common starting point is a gradient from a lower to a higher concentration of acetonitrile over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40°C

-

Detection Wavelength: 210 nm

-

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the equation of the calibration curve to determine the concentration of this compound in the sample.

Visualizations

Steviol Glycoside Biosynthesis Pathway

The biosynthesis of steviol glycosides is a complex process that begins with the synthesis of the diterpenoid backbone, steviol.[9][10][11] This is followed by a series of glycosylation steps catalyzed by UDP-glycosyltransferases (UGTs). While the main pathway leading to Stevioside and Rebaudioside A is relatively well understood, the specific enzymes responsible for the addition of all sugar moieties to form minor glycosides like this compound are not yet fully elucidated.[12] Specifically, the rhamnosyl- and xylosyltransferases involved in the biosynthesis of this compound have not been described.[12]

Caption: Generalized biosynthetic pathway of major steviol glycosides and the proposed, yet uncharacterized, route to this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and quantitative analysis of this compound from Stevia rebaudiana leaves.

Caption: A standard experimental workflow for the extraction and quantification of this compound from stevia leaves.

References

- 1. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. How to extract steviol glycosides from dried rebuandinana through pressurized hot water extraction? - Nutrizo Advancis [nutrizoadvancis.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. scispace.com [scispace.com]

- 9. Steviol glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. steviashantanu.com [steviashantanu.com]

- 11. scispace.com [scispace.com]

- 12. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Path: Elucidating the Biosynthesis of Rebaudioside F in Stevia rebaudiana

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Stevia rebaudiana Bertoni, a perennial shrub native to South America, has garnered significant attention in the food and pharmaceutical industries due to its production of intensely sweet, non-caloric diterpenoid glycosides known as steviol glycosides (SGs). These compounds, particularly stevioside and rebaudioside A, are widely used as natural sweeteners. However, the diverse profile of minor SGs, such as Rebaudioside F (Reb F), offers unique taste profiles and potential therapeutic applications, driving research into their specific biosynthetic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in Stevia rebaudiana, highlighting known enzymatic steps, quantitative data, and the experimental protocols required to investigate the yet-uncharacterized stages of its formation. For researchers, scientists, and drug development professionals, understanding this pathway is crucial for optimizing its production through metabolic engineering and exploring its potential pharmacological activities.

The General Steviol Glycoside Biosynthesis Pathway: A Prelude to this compound

The biosynthesis of all steviol glycosides originates from the plastid-localized methylerythritol 4-phosphate (MEP) pathway, which produces the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). A series of enzymatic reactions then convert GGPP to the central aglycone, steviol, in the endoplasmic reticulum. The diversification of SGs occurs in the cytoplasm through the sequential addition of sugar moieties, primarily glucose, by UDP-dependent glycosyltransferases (UGTs).

The core pathway leading to the common precursor of many major steviol glycosides is well-established and involves the following key enzymes:

-

ent-Copalyl diphosphate synthase (CPS): Catalyzes the cyclization of GGPP to ent-copalyl diphosphate.

-

ent-Kaurene synthase (KS): Converts ent-copalyl diphosphate to ent-kaurene.

-

ent-Kaurene oxidase (KO): A cytochrome P450 monooxygenase that hydroxylates ent-kaurene to ent-kaurenoic acid.

-

Kaurenoic acid 13-hydroxylase (KAH): Another P450 enzyme that hydroxylates ent-kaurenoic acid at the C-13 position to produce steviol.

Once steviol is synthesized, a cascade of glycosylation events, catalyzed by a suite of UGTs, leads to the vast array of SGs found in the plant.

The Enigmatic Step: The Xylosylation of this compound

This compound is distinguished from the more abundant SGs like stevioside and Rebaudioside A by the presence of a xylose sugar moiety in its structure. Its chemical structure is 13-[(β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid β-D-glucopyranosyl ester. The critical and yet uncharacterized step in its biosynthesis is the addition of this xylose unit.

While several UGTs responsible for glucosylation in the SG pathway have been identified and characterized (e.g., UGT85C2, UGT74G1, and UGT76G1), the specific UDP-xylosyltransferase (UXT) that catalyzes the formation of the β-D-xylopyranosyl-(1→3)-β-D-glucopyranosyl linkage at the C-13 position of a steviol glycoside precursor remains to be discovered.[1] Transcriptome analyses of Stevia rebaudiana have revealed numerous putative UGT sequences, but the functional characterization of a specific xylosyltransferase for Reb F synthesis has not been reported.[2][3][4]

Based on the known SG biosynthesis network, it is hypothesized that the precursor for this xylosylation step is a glucosylated steviol intermediate. A plausible precursor is steviol-13-O-glucoside or a further glucosylated derivative. The identification of this specific UXT is a key research gap that needs to be addressed to fully elucidate the Reb F pathway.

Quantitative Data on Steviol Glycoside Composition

The concentration of individual steviol glycosides can vary significantly depending on the Stevia cultivar, growing conditions, and developmental stage of the plant. This compound is consistently reported as a minor SG.

| Steviol Glycoside | Typical Concentration Range (% of total SGs) | Reference(s) |

| Stevioside | 5 - 15 | [5] |

| Rebaudioside A | 2 - 6 | [5] |

| Rebaudioside C | 1 - 2 | [5] |

| This compound | ~0.2 - 2.7 | [6] |

| Dulcoside A | 0.4 - 0.7 | [5] |

Experimental Protocols

To identify and characterize the elusive xylosyltransferase involved in this compound biosynthesis, a combination of molecular biology, biochemistry, and analytical chemistry techniques is required.

Identification of Candidate UDP-Xylosyltransferase Genes

Objective: To identify putative UXT genes from Stevia rebaudiana transcriptome data.

Methodology:

-

RNA Sequencing: Extract total RNA from Stevia rebaudiana leaves, a primary site of SG biosynthesis. Perform deep transcriptome sequencing (RNA-seq) to generate a comprehensive set of expressed gene sequences.[3][7]

-

Bioinformatic Analysis: Assemble the transcriptome de novo and annotate the resulting contigs. Identify putative UGT sequences based on homology to known plant UGTs, particularly those from the GT1 family.[8]

-

Phylogenetic Analysis: Construct a phylogenetic tree of the identified putative UGTs along with known UGTs with different sugar donor specificities (e.g., UDP-glucose, UDP-xylose, UDP-rhamnose) to identify candidates that cluster with known xylosyltransferases.

-

Expression Profiling: Analyze the expression patterns of the candidate UXT genes across different tissues and developmental stages of the Stevia plant. Genes with high expression in leaves, correlating with Reb F accumulation, are strong candidates.

Heterologous Expression and Screening of Candidate Enzymes

Objective: To express the candidate UXT genes in a heterologous host and screen for xylosylation activity.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of the candidate UXT genes from Stevia leaf cDNA. Clone the amplicons into a suitable E. coli expression vector (e.g., pET or pGEX series).[9][10]

-

Heterologous Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG and optimize expression conditions (temperature, IPTG concentration, induction time).[11]

-

Protein Purification: Lyse the bacterial cells and purify the recombinant UGT proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins).

-

In Vitro Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified recombinant UGT, a potential steviol glycoside acceptor substrate (e.g., steviol-13-O-glucoside, steviolbioside), and the sugar donor UDP-xylose in a suitable buffer.[12][13][14]

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a solvent like methanol or by heat inactivation.

-

Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound or its xylosylated precursors.[15][16][17][18]

-

Characterization of the Active Xylosyltransferase

Objective: To determine the biochemical properties of the identified UXT.

Methodology:

-

Substrate Specificity: Test the activity of the purified UXT with a panel of different steviol glycoside acceptors and sugar donors (UDP-glucose, UDP-galactose, etc.) to determine its substrate preference.

-

Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) for the preferred acceptor and donor substrates by measuring the initial reaction rates at varying substrate concentrations.

-

Biochemical Characterization: Determine the optimal pH, temperature, and metal ion requirements for the enzyme's activity.

Visualizations

Biosynthesis Pathway of Steviol Glycosides

Caption: General overview of the steviol glycoside biosynthesis pathway highlighting the known glucosylation steps and the hypothetical xylosylation step leading to this compound.

Experimental Workflow for UXT Identification and Characterization

Caption: A streamlined workflow for the identification and functional characterization of the unknown UDP-xylosyltransferase (UXT) involved in this compound biosynthesis.

Conclusion and Future Perspectives

The complete biosynthesis of this compound in Stevia rebaudiana remains an intriguing puzzle due to the yet-to-be-identified UDP-xylosyltransferase. The experimental framework outlined in this guide provides a clear path for researchers to isolate and characterize this key enzyme. The successful identification of the Reb F-specific UXT will not only complete our understanding of the complex network of steviol glycoside biosynthesis but also open up new avenues for the biotechnological production of this and other minor SGs with potentially superior taste profiles and therapeutic properties. The ability to produce specific SGs through metabolic engineering in microbial or plant systems holds immense promise for the development of next-generation natural sweeteners and functional food ingredients.

References

- 1. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. De novo transcriptome dataset of Stevia rebaudiana accession MS007 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stevia Rebaudiana Bertoni, a Source of High-Potency Natural Sweetener—Biochemical and Genetic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptome profiling of Stevia rebaudiana MS007 revealed genes involved in flower development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Improving an Escherichia coli-based biocatalyst for terpenol glycosylation by variation of the expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression of Codon-Optimized Plant Glycosyltransferase UGT72B14 in Escherichia coli Enhances Salidroside Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterologous protein expression in E. coli [protocols.io]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Influence of substrates on the in vitro kinetics of steviol glucuronidation and interaction between steviol glycosides metabolites and UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

- 16. Simultaneous quantification of stevioside and rebaudioside A in different stevia samples collected from the Indian subcontinent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 18. air.unimi.it [air.unimi.it]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Rebaudioside F

This technical guide provides a comprehensive overview of this compound, a diterpenoid glycoside and a natural, non-caloric sweetener isolated from the leaves of Stevia rebaudiana (Bertoni) Hemsl.[1][2][3][4] This document details its chemical and physical properties, analytical methodologies, and relevant biological interactions, presented in a format tailored for scientific and research applications.

Core Chemical and Physical Properties

This compound is a complex steviol glycoside.[3] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 438045-89-7 | [1][2][3][4][5] |

| Molecular Formula | C₄₃H₆₈O₂₂ | [1][2][3][4][5] |

| Molecular Weight | 936.99 g/mol | [2][3][4] |

| Exact Mass | 936.42022379 Da | [6] |

| Chemical Family | Diterpenoid Glycoside | [1][2][4] |

| Appearance | White to off-white solid | [4] |

| Purity (Commercial) | >95% - 99.72% | [2][4] |

| Solubility | Soluble in DMSO | [7] |

| Storage Conditions | 4°C, protect from light. For long-term storage in solvent, -20°C (1 month) to -80°C (6 months). | [4][7] |

Biological Activity and Mechanism of Action

This compound functions as a non-caloric sweetener by interacting with the sweet taste receptors on the tongue.

Signaling Pathway: The sweet taste perception of this compound is initiated by its binding to the TAS1R2/TAS1R3 sweet taste receptor complex.[3] This binding event activates a downstream signaling cascade, which ultimately leads to the perception of sweetness without providing the caloric content associated with traditional sugars.[3] Because it is a glycoside, its bonds are resistant to breakdown by the human digestive system, contributing to its non-caloric nature.[3]

Experimental Protocols

The identification, quantification, and purification of this compound are primarily achieved through chromatographic techniques.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of multiple steviol glycosides, including this compound, involves reverse-phase HPLC.[8][9]

Objective: To separate and quantify this compound from a mixture of steviol glycosides.

Instrumentation & Columns:

-

System: HPLC with UV or Charged Aerosol Detector (CAD).[8][9]

-

Column: Phenomenex Kinetex XB-C18 or Synergi-Hydro C18 (or equivalent superficially porous particle column).[8][9]

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

This compound reference standard

Procedure (Based on a rapid separation method): [8]

-

Sample Preparation: Dissolve the stevia extract or product in the initial mobile phase solvent (e.g., Acetonitrile/Water, 30:70 v/v). Filter the solution through a 0.45 µm filter before injection.

-

Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water (Solvent B). The specific gradient will depend on the column and the desired separation of all glycosides.

-

Chromatographic Conditions:

-

Flow Rate: ~1.0 mL/min

-

Column Temperature: 55°C[9]

-

Detector: UV at ~210 nm or CAD

-

Injection Volume: 10 µL

-

-

Quantification: Create a calibration curve by injecting standard solutions of this compound at various concentrations (e.g., 25 to 500 mg/L).[10] Determine the concentration in the sample by comparing its peak area to the calibration curve.

Identification Methods

For unequivocal structure confirmation, mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are employed.[2][11]

-

LC-MS/MS: Provides molecular weight and fragmentation data. In negative ion mode, the precursor ion [M-H]⁻ is observed at m/z 935.[6] Fragmentation patterns help elucidate the glycosylation structure.[12]

-

NMR Spectroscopy: Extensive 2D NMR experiments (COSY, HSQC, HMBC) are used to assign the complete ¹H and ¹³C chemical shifts and confirm the structure and stereochemistry of the molecule.[9]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the extraction, purification, and analysis of this compound from its natural source.

References

- 1. biorlab.com [biorlab.com]

- 2. CAS 438045-89-7 | this compound [phytopurify.com]

- 3. This compound | 438045-89-7 | OR44889 | Biosynth [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS#:438045-89-7 | Chemsrc [chemsrc.com]

- 6. This compound | C43H68O22 | CID 72941817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

The Solubility Profile of Rebaudioside F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rebaudioside F, a steviol glycoside naturally occurring in the leaves of the Stevia rebaudiana plant, is a subject of growing interest within the pharmaceutical and food science industries for its potential as a non-caloric sweetener.[1][2][3] A thorough understanding of its solubility in various solvents is paramount for its effective formulation, purification, and application. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound, outlines experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Concepts in this compound Solubility

The solubility of this compound, like other steviol glycosides, is dictated by its molecular structure—a diterpenoid steviol backbone glycosylated with sugar moieties.[4] This structure imparts both hydrophilic (sugar units) and hydrophobic (steviol aglycone) characteristics, resulting in a complex solubility profile that is highly dependent on the solvent system and temperature. While specific quantitative data for this compound is limited in publicly available literature, its solubility behavior can be inferred from studies on structurally similar steviol glycosides.

Quantitative Solubility Data

Exhaustive searches for quantitative solubility data for this compound in a wide range of solvents did not yield specific numerical values. However, qualitative information and data for other key steviol glycosides provide valuable context. It is known that this compound is soluble in dimethyl sulfoxide (DMSO).[2][5] For aqueous solubility, while one source generally states it is soluble in water, detailed quantitative data is not provided.[6]

To offer a comparative perspective, the table below summarizes the solubility of other prominent steviol glycosides. It is important to note that these values are not directly transferable to this compound but can offer an initial approximation for formulation development.

| Steviol Glycoside | Solvent System | Temperature (°C) | Solubility (g/L) |

| Rebaudioside A | Water | 25 | ~8 |

| Rebaudioside A | Ethanol | 25 | Poorly soluble |

| Rebaudioside A | Ethanol:Water (30:70) | 5 | 7.1 |

| Rebaudioside A | Ethanol:Water (30:70) | 50 | 156.8 |

| Rebaudioside A | Ethanol:Water (70:30) | 5 | 56.2 |

| Rebaudioside A | Ethanol:Water (70:30) | 50 | 213.7 |

| Stevioside | Water | 25 | Poorly soluble |

| Stevioside | Ethanol | 5 | 40.5 |

| Stevioside | Ethanol | 50 | 281.3 |

| Stevioside | Ethanol:Water (30:70) | 5 | 4.5 |

| Stevioside | Ethanol:Water (30:70) | 50 | 177.8 |

| Stevioside | Ethanol:Water (70:30) | 5 | 42.2 |

| Stevioside | Ethanol:Water (70:30) | 50 | 310.3 |

| Rebaudioside D | Water | 25 | < 0.5 |

| Rebaudioside M | Water | 25 | ~1 (crystalline) |

Note: This table is compiled from various sources and is intended for comparative purposes. The solubility of this compound may differ.[7][8][9]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound, based on established methods for steviol glycosides.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity, >95%)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator or water bath

-

Vortex mixer and/or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or water bath set to the desired temperature.

-

Agitate the vials continuously using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.

-

Centrifuge the vials at a high speed to further separate the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method for the quantification of this compound.

-

The concentration of this compound in the saturated solution is determined by comparing the peak area of the sample to a standard calibration curve.

-

-

Data Reporting:

-

Express the solubility as mass per unit volume (e.g., mg/mL or g/L) at the specified temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. This compound supplier | CAS 438045-89-7 | AOBIOUS [aobious.com]

- 6. CAS 438045-89-7: this compound | CymitQuimica [cymitquimica.com]

- 7. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]

- 8. Development of Rebaudioside D Polymorphs with Improved Solubility [jstage.jst.go.jp]

- 9. data.epo.org [data.epo.org]

The Thermal Stability of Rebaudioside F: A Technical Guide for Food Processing Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rebaudioside F (Reb F) is a minor steviol glycoside naturally present in the leaves of Stevia rebaudiana Bertoni. As the food and beverage industry increasingly seeks out natural, zero-calorie sweeteners, understanding the stability of individual steviol glycosides under various processing conditions is paramount. This technical guide provides an in-depth analysis of the thermal stability of this compound, offering quantitative data from food matrix studies, detailed experimental protocols for stability assessment, and a theoretical framework for its degradation pathway. This information is intended to assist researchers and product developers in optimizing food processing parameters to ensure the stability and sensory quality of products sweetened with this compound.

Thermal Stability of this compound: Quantitative Analysis

While comprehensive kinetic studies on the thermal degradation of isolated this compound in simple buffer systems are not extensively available in the reviewed literature, valuable insights can be drawn from studies conducted in complex food matrices. A study on a beverage containing exotic fruits and sweetened with a Stevia extract provides quantitative data on the concentration of this compound after thermal processing.

The following table summarizes the concentration of this compound in a beverage subjected to various thermal treatments. The initial concentrations of Reb F were 7.5 ± 0.1 mg/100 mL and 14.6 ± 0.1 mg/100 mL for beverages sweetened with 1.25% (v/v) and 2.50% (v/v) Stevia extract, respectively[1]. A second-order polynomial model was found to fit the degradation data well, indicating that the degradation of this compound is dependent on both temperature and time[1].

| Thermal Treatment Temperature (°C) | Treatment Time (min) | Stevia Extract Concentration (% v/v) | This compound Retention (Qualitative Trend) |

| 60 | 0.25 - 15 | 1.25 and 2.50 | Stable[1] |

| >60 | 0.25 - 15 | 1.25 and 2.50 | A decrease in concentration was observed with increasing temperature and time[1] |

| 80 | Not specified | Not specified | Studies on other steviol glycosides like stevioside show losses of >9% at this temperature[1] |

| 90 | Not specified | Not specified | Studies on other steviol glycosides like stevioside show losses of >10% at this temperature[1] |

Note: The data indicates a general trend of degradation with increasing thermal load. For precise quantification in specific food matrices, it is recommended to conduct stability studies under the intended processing conditions.

Experimental Protocols for Thermal Stability Assessment

The following protocols are synthesized from established methodologies for the analysis of steviol glycosides in food matrices.

Sample Preparation for Thermal Stability Study

-

Solution Preparation: Prepare solutions of this compound (or a steviol glycoside mixture containing Reb F) in a relevant food matrix or buffer solution (e.g., citrate or phosphate buffer) at various pH levels (e.g., pH 3, 5, and 7)[2].

-

Thermal Treatment: Aliquot the solutions into sealed, thermally stable containers. Subject the samples to a range of temperatures (e.g., 60°C, 80°C, 100°C, 121°C) for varying durations relevant to food processing (e.g., 15 min, 30 min, 60 min, 120 min)[1][3].

-

Cooling and Storage: After the specified heating time, rapidly cool the samples to room temperature and store them at a low temperature (e.g., 4°C) away from light to prevent further degradation before analysis[4].

Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used method for the quantification of steviol glycosides.

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6] |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., 10 mM sodium phosphate buffer, pH 2.6)[5][6]. A common ratio is 32:68 (v/v) acetonitrile:buffer[5]. |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | 40°C - 60°C (optimal for separation of steviol glycosides)[6] |

| Detection Wavelength | 210 nm[7] |

| Injection Volume | 5 - 20 µL[7][8] |

| Quantification | Based on a calibration curve prepared with certified this compound standard. |

Analytical Methodology: LC-MS/MS for Degradation Product Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification and structural elucidation of degradation products.

| Parameter | Specification |

| Chromatography | Utilize an HPLC or UHPLC system with a C18 column, similar to the HPLC-UV method, to separate the components of the thermally treated sample[9]. |

| Ionization Source | Electrospray Ionization (ESI) in negative ion mode is commonly used for steviol glycosides[10][11]. |

| Mass Analyzer | A triple quadrupole or time-of-flight (TOF) mass spectrometer can be used[12]. |

| Data Acquisition | Perform full scan analysis to detect all ions and product ion scans (MS/MS) on the parent ions of interest to obtain fragmentation patterns[10][11]. |

| Identification | Compare the fragmentation patterns of the unknown peaks with those of known steviol glycosides and their expected degradation products (e.g., loss of glucose units)[10][11]. The characteristic loss of a glucose moiety corresponds to a mass difference of 162 Da[10][11]. |

Visualization of Pathways and Workflows

Thermal Degradation Pathway of Steviol Glycosides

The primary mechanism of thermal degradation for steviol glycosides, including this compound, in aqueous and particularly acidic conditions, involves the hydrolysis of the glycosidic bonds. The ester linkage at the C-19 position is generally considered the most labile[1]. The degradation proceeds through the sequential loss of glucose units, ultimately leading to the formation of the aglycone, steviol.

Caption: Generalized thermal degradation pathway of this compound.

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for conducting a thermal stability study of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Drying Technologies for Stevia rebaudiana Bertoni: Advances, Challenges, and Impacts on Bioactivity for Food Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. datapdf.com [datapdf.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. Investigation and Determination of Kinetic Parameters of Sweeteners Based on Steviol Glycosides by Isoconversional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mjfas.utm.my [mjfas.utm.my]

- 11. Degradation study of stevioside using RP-HPLC and ESI-MS/MS | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 12. researchgate.net [researchgate.net]

The Rise of Minor Steviol Glycosides: A Technical Deep Dive into Rebaudioside F

For Researchers, Scientists, and Drug Development Professionals

The global demand for natural, non-caloric sweeteners has propelled the stevia plant, Stevia rebaudiana Bertoni, into the spotlight. While the major steviol glycosides, stevioside and rebaudioside A, have long been the focus of commercialization, attention is increasingly turning to the minor glycosides which offer unique taste profiles and functionalities. This technical guide provides an in-depth review of one such promising minor glycoside: Rebaudioside F.

Physicochemical Properties and Sweetness Profile

This compound is a diterpene glycoside, a member of the steviol glycoside family, naturally occurring in the leaves of the stevia plant.[1] Its chemical structure consists of a central steviol backbone glycosylated at the C13 and C19 positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 13-[(2-O-β-D-xylopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-ent-kaur-16-en-19-oic acid β-D-glucopyranosyl ester | [2] |

| Molecular Formula | C₄₃H₆₈O₂₂ | [3] |

| Molecular Weight | 936.99 g/mol | [3] |

| Solubility | Soluble in DMSO | [4] |

| Sweetness Intensity | Approximately 200 times sweeter than sucrose | [5] |

| Taste Profile | Clean taste with minimal aftertaste compared to other steviol glycosides | [6] |

Taste Perception and Signaling Pathways

The sweet taste of steviol glycosides is mediated by the T1R2/T1R3 G-protein coupled receptor, which is the primary sweet taste receptor in humans. The interaction of this compound with this receptor initiates a downstream signaling cascade, leading to the perception of sweetness.

However, many steviol glycosides also elicit a bitter aftertaste. This bitterness is primarily mediated by the activation of two human bitter taste receptors: hTAS2R4 and hTAS2R14. The specific glycosylation pattern of each steviol glycoside influences its binding affinity to both the sweet and bitter receptors, thereby determining its overall taste profile. Glycosides with more glucose units, such as Rebaudioside D and M, tend to have a better taste profile with less bitterness.[7]

Figure 1: Sweet Taste Signaling Pathway for this compound.

Figure 2: Bitter Taste Signaling Pathway for Steviol Glycosides.

Extraction and Purification

The isolation of this compound from Stevia rebaudiana leaves involves a multi-step process that begins with extraction and is followed by a series of purification steps.

Figure 3: General Workflow for Extraction and Purification of this compound.

Detailed Methodologies

3.1.1. Extraction

A common method for extracting steviol glycosides from dried stevia leaves is hot water extraction.[8]

-

Protocol:

-

Dried and powdered stevia leaves are mixed with water, typically in a 1:10 to 1:15 (w/v) ratio.

-

The mixture is heated to a temperature between 50°C and 65°C.

-

The mixture is agitated for a period of 1 to 5 hours to facilitate the dissolution of the glycosides.[8]

-

The resulting aqueous extract is then separated from the leaf material by filtration.

-

3.1.2. Purification

The crude extract contains numerous impurities, including pigments, lipids, and other plant metabolites, which need to be removed.

-

Adsorption Chromatography:

-

The crude aqueous extract is passed through a column packed with a macroporous adsorbent resin.

-

The steviol glycosides are adsorbed onto the resin, while more polar impurities are washed away with water.

-

The adsorbed glycosides are then eluted from the resin using an organic solvent, typically methanol or ethanol.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For the separation of individual steviol glycosides like this compound, preparative HPLC is often employed.[9]

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water or a phosphate buffer is typically used for elution. For instance, an isocratic mobile phase of acetonitrile and sodium phosphate buffer (pH 2.6) in a 32:68 ratio has been reported for the separation of multiple steviol glycosides.[10]

-

Detection: UV detection at 210 nm is standard for monitoring the elution of steviol glycosides.

-

Fraction Collection: Fractions corresponding to the elution peak of this compound are collected.

-

Drying: The collected fractions are then dried, often under vacuum or by lyophilization, to yield the purified this compound.

-

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

Table 2: Analytical Methods for this compound

| Technique | Purpose | Key Parameters | Source |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18; Mobile Phase: Acetonitrile/Water or Buffer Gradient; Detection: UV at 210 nm | [10][11] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Molecular weight determination and structural elucidation | Ionization: Electrospray Ionization (ESI); Analysis of fragmentation patterns | [2][3][12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments | [5][13] |

Detailed Methodologies

4.1.1. HPLC Analysis

-

Protocol:

-

Sample Preparation: A standard solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water.

-

Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector is used.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and 10 mM sodium phosphate buffer at pH 2.6 (Solvent A) can be used. A typical gradient might start with a low percentage of B, which is gradually increased to elute the more hydrophobic compounds.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Column Temperature: The column temperature can be maintained at around 40-60°C for better separation.[14]

-

Injection Volume: Typically 5-10 µL.

-

-

Data Analysis: The retention time and peak area of this compound are compared to a reference standard for identification and quantification.

-

4.1.2. NMR Analysis

-

Protocol:

-

Sample Preparation: The purified this compound sample is dissolved in a deuterated solvent, such as pyridine-d₅.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.

-

Experiments: A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.

-

Data Analysis: The chemical shifts and coupling constants from the ¹H NMR spectrum, along with the correlations observed in the 2D spectra, are used to assign all the proton and carbon signals and confirm the complete structure of the molecule, including the stereochemistry of the glycosidic linkages.[5]

-

ADME and Toxicological Profile

The safety of steviol glycosides, including this compound, has been extensively reviewed by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).

5.1. Absorption, Distribution, Metabolism, and Excretion (ADME)

Steviol glycosides are not absorbed intact in the upper gastrointestinal tract. Instead, they are hydrolyzed to their common aglycone, steviol, by the gut microbiota in the colon.[15] Steviol is then absorbed, metabolized in the liver (primarily through glucuronidation), and excreted in the urine. This common metabolic pathway is the basis for the "read-across" approach used by regulatory agencies to assess the safety of various steviol glycosides.

5.2. Toxicology

Based on extensive toxicological studies on stevioside and rebaudioside A, JECFA and EFSA have established a group Acceptable Daily Intake (ADI) of 4 mg/kg of body weight per day, expressed as steviol equivalents, for all steviol glycosides that meet the purity specifications.[10][16] This ADI is considered applicable to this compound. Studies have shown that steviol glycosides are not genotoxic, carcinogenic, or associated with any reproductive or developmental toxicity.[9][17]

Regulatory Status

This compound is a recognized steviol glycoside in major markets.

-

United States: this compound is included in several Generally Recognized as Safe (GRAS) notices for steviol glycoside preparations.[18][19]

-

European Union: this compound is included in the specifications for the food additive E 960 (steviol glycosides).[10]

-

JECFA: The Joint FAO/WHO Expert Committee on Food Additives includes this compound in its specifications for steviol glycosides.[20]

-

China: this compound is a known and permitted steviol glycoside.

Conclusion

This compound stands out among the minor steviol glycosides for its favorable taste profile, characterized by high sweetness intensity and reduced bitterness. Its well-defined physicochemical properties, established analytical methods for characterization, and a clear understanding of its metabolic fate contribute to its growing potential as a natural, non-caloric sweetener. The established safety profile of steviol glycosides, supported by major regulatory bodies, provides a strong foundation for the expanded use of this compound in the food, beverage, and pharmaceutical industries. Further research focusing on optimizing its extraction and purification processes will be crucial for its wider commercial adoption.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Safety evaluation of the food additive steviol glycosides, predominantly Rebaudioside M, produced by fermentation using Yarrowia lipolytica VRM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. toxicology.org [toxicology.org]

- 5. arts.units.it [arts.units.it]

- 6. In vitro metabolism study of α-1,6-glucosylated steviol glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. akjournals.com [akjournals.com]

- 10. Safety evaluation of glucosylated steviol glycosides as a food additive in different food categories - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety evaluation of steviol glycoside preparations, including rebaudioside AM, obtained by enzymatic bioconversion of highly purified stevioside and/or rebaudioside A stevia leaf extracts | EFSA [efsa.europa.eu]

- 13. researchgate.net [researchgate.net]

- 14. Safety of steviol glycosides as a food additive | EFSA [efsa.europa.eu]

- 15. Subchronic toxicity of rebaudioside A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Safety of change in specifications for steviol glycosides (E 960) | EFSA [efsa.europa.eu]

- 17. cspi.org [cspi.org]

- 18. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ec.europa.eu [ec.europa.eu]

- 20. openknowledge.fao.org [openknowledge.fao.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Rebaudioside F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside F is a minor steviol glycoside, a natural high-intensity sweetener isolated from the leaves of Stevia rebaudiana Bertoni.[1] As a non-caloric sugar substitute, its accurate quantification in raw materials, finished products, and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Analytical Methods

The primary analytical techniques for the quantification of this compound are reversed-phase HPLC with UV detection and UHPLC coupled with tandem mass spectrometry. HPLC-UV offers a robust and widely accessible method for routine analysis, while UHPLC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.

I. High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in Stevia extracts and sweetener formulations where the concentration is relatively high.

Experimental Protocol:

1. Materials and Reagents:

-

This compound reference standard (≥90.0% purity)

-

Acetonitrile (HPLC grade)

-

Sodium Phosphate Monobasic (analytical grade)

-

Phosphoric Acid (analytical grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

0.45 µm PTFE syringe filters

2. Instrumentation:

-

HPLC system equipped with a UV detector, pump, autosampler, and column oven.

3. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 2.5 µm particle size)[2]

-

Mobile Phase: A mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (pH 2.6) in a ratio of 32:68 (v/v).[3][4]

-

Flow Rate: 1.0 mL/min[4]

-

Injection Volume: 5 µL[3]

-

Detection: UV at 210 nm[3]

4. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-500 µg/mL).[2]

-

Sample Preparation: Accurately weigh about 100 mg of the sample, dissolve it in 10 mL of the mobile phase, and filter through a 0.45 µm syringe filter before injection.[2] Further dilution may be necessary for high-concentration samples.[2]

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

II. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the quantification of this compound in complex matrices such as food, beverages, and biological samples.[5][6]

Experimental Protocol:

1. Materials and Reagents:

-

This compound reference standard (≥90.0% purity)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

2. Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

3. Chromatographic and Mass Spectrometric Conditions:

-

Column: A sub-2 µm particle size C18 or amide column is recommended for optimal separation. For example, a BEH amide column (150 × 2.1 mm, 1.7 µm).[7]

-

Mobile Phase: A gradient elution using 0.05% formic acid in water (A) and 0.05% formic acid in acetonitrile (B).[7]

-

Flow Rate: 0.3 mL/min[7]

-

Injection Volume: 5 µL[7]

-

Column Temperature: 35°C[7]

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7]

-

MRM Transitions: The precursor ion for this compound is [M-H]⁻ at m/z 935.4.[8] Product ions for quantification and confirmation should be determined by infusing a standard solution.

4. Standard and Sample Preparation:

-

Standard Stock and Calibration Solutions: Prepare as described for the HPLC-UV method, using LC-MS grade solvents.

-

Sample Preparation:

-

Solid Samples: Extract a known weight of the homogenized sample with a suitable solvent mixture (e.g., water:acetonitrile 80:20, v/v).[7] Centrifuge the extract and dilute the supernatant before injection.[7]

-

Liquid Samples: Dilute the liquid sample with the initial mobile phase composition and centrifuge if necessary before injection.[7]

-

5. Data Analysis:

-

Quantify this compound using the peak area from the selected MRM transition and a calibration curve generated from the analysis of the calibration standards.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analytical methods described.

| Parameter | HPLC-UV Method | UHPLC-MS/MS Method |

| Linearity Range | 5 - 500 µg/mL[2] | 0.2 - 1.0 mg/L[5] |

| Correlation Coefficient (r²) | ≥0.999[4] | ≥0.991[5] |

| Limit of Detection (LOD) | 0.12 mg/kg[4] | Varies by matrix, typically low ng/mL |

| Limit of Quantification (LOQ) | 0.001 - 0.004 mg/mL[2] | 0.37 mg/kg[4] |

| Recovery | 83.57–104.84%[4] | 97.0 - 105.7%[9] |

| Precision (%RSD) | 0.22–2.35%[4] | < 4.1%[9] |

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lcms.cz [lcms.cz]

- 3. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]

- 4. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nutrafoods.eu [nutrafoods.eu]

- 7. air.unimi.it [air.unimi.it]

- 8. This compound | C43H68O22 | CID 72941817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Determination of eight artificial sweeteners and common Stevia rebaudiana glycosides in non-alcoholic and alcoholic beverages by reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC-UV Method for the Quantitative Analysis of Rebaudioside F in Stevia Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rebaudioside F is one of the many steviol glycosides found in the leaves of the Stevia rebaudiana Bertoni plant, which are used to produce high-purity stevia extracts for use as natural, zero-calorie sweeteners. The composition and concentration of individual steviol glycosides, including this compound, can significantly impact the overall taste profile and quality of the final product. Therefore, a reliable and accurate analytical method for the quantification of this compound is crucial for quality control in the food and beverage industry, as well as for research and development of new stevia-based sweeteners. This application note details a robust HPLC-UV method for the determination of this compound in stevia extracts.

Experimental Protocol

This protocol outlines the necessary steps for the analysis of this compound in stevia extracts using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

1. Materials and Reagents

-

This compound reference standard (>95% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or Formic acid, HPLC grade)

-

Methanol (HPLC grade)